molecular formula C10H18N2O4 B6355827 (3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid CAS No. 1931923-61-3

(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid

Cat. No. B6355827
CAS RN: 1931923-61-3
M. Wt: 230.26 g/mol
InChI Key: RBVXSBGDNJDEIF-JTQLQIEISA-N
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Description

(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, also known as (3S)-3-Amino-1-(t-butoxycarbonyl)pyrrolidine-3-carboxylic acid, is an organocarboxylic acid that has been widely used in the synthesis of various organic compounds. This compound has been studied extensively due to its potential applications in both organic and inorganic chemistry. In addition, it has been used as a starting material for various pharmaceuticals and other industrial products.

Scientific Research Applications

(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid has been used in a variety of scientific research applications. For example, it has been used in the synthesis of various organic compounds and has been used as a starting material for the synthesis of pharmaceuticals and other industrial products. In addition, it has been used as a reagent for the synthesis of peptides, peptidomimetics, and other bioactive compounds. It has also been used as a catalyst in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is not well understood. However, it is believed that the compound acts as a nucleophile in the formation of various organic and inorganic compounds. In addition, it is believed that the compound can act as a catalyst in the synthesis of polymers and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have some effects on the metabolism of various organic compounds. In addition, it is believed that the compound may have some effects on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The primary advantage of using (3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid in laboratory experiments is its low cost and availability. In addition, the compound is relatively easy to use and can be stored for long periods of time without significant degradation. The primary limitation of using this compound in laboratory experiments is that it is not very stable and can decompose quickly when exposed to heat or light.

Future Directions

The potential future directions for (3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid include further studies on its biochemical and physiological effects, as well as its potential applications in the synthesis of various organic and inorganic compounds. In addition, further research could be conducted on its use as a catalyst in the synthesis of polymers and other materials. Additionally, further research could be conducted on its potential use as a reagent for the synthesis of peptides, peptidomimetics, and other bioactive compounds.

Synthesis Methods

The synthesis of (3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is typically carried out using a combination of acid-catalyzed and base-catalyzed reactions. The acid-catalyzed reaction involves the reaction of pyrrolidine-3-carboxylic acid with tert-butyl chloride in the presence of an acid catalyst, such as sulfuric acid. The base-catalyzed reaction involves the reaction of pyrrolidine-3-carboxylic acid with tert-butyl alcohol in the presence of a base catalyst, such as sodium hydroxide.

properties

IUPAC Name

(3S)-3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6,11H2,1-3H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVXSBGDNJDEIF-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@](C1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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